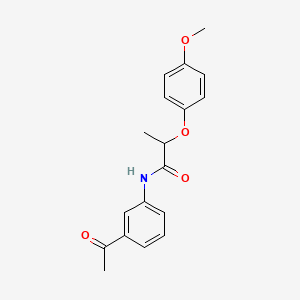
1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that features a benzothiophene ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-alkynylthiophenols with isocyanates, followed by the addition of pyrrolidine . Another approach involves the Ullmann cross-coupling reaction of 2-aminobenzothiophenes with pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as multicomponent reactions or catalytic processes that ensure high yield and purity. The use of environmentally friendly and efficient methods, such as one-pot syntheses, is also explored to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter levels in the brain. This interaction is crucial for its potential therapeutic effects in treating psychiatric disorders .
Comparación Con Compuestos Similares
- 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one
- 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one derivatives
Comparison: 1-BENZOTHIOPHEN-3-YL(1-PYRROLIDINYL)METHANONE is unique due to its specific structural features, such as the combination of a benzothiophene ring with a pyrrolidine moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications compared to other similar compounds .
Propiedades
IUPAC Name |
1-benzothiophen-3-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-13(14-7-3-4-8-14)11-9-16-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASXSIUQGCBYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1-piperidinyl)-2-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5200421.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5200424.png)




![3-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5200477.png)
![17-(2-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200485.png)
![ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)
![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)

![1-allyl-3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5200518.png)
![N-(4-{[(3-chloro-4-methylphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5200530.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5200533.png)
